N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide
Description
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-5-ethylthiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4S2/c1-2-13-6-7-14(21-13)22(17,18)16-10-12-11-19-15(20-12)8-4-3-5-9-15/h6-7,12,16H,2-5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQCOBPBVRRSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2COC3(O2)CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide typically involves multiple steps. One common approach starts with the formation of the 1,4-dioxaspiro[4.5]decane core. This can be achieved through the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal . Finally, the sulfonamide group is introduced via a sulfonylation reaction using appropriate sulfonyl chlorides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The spirocyclic structure provides rigidity, which can enhance binding affinity and specificity. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, further stabilizing the interaction.
Comparison with Similar Compounds
(a) Triazine-Linked Sulfonamides (Herbicides)
Compounds like triflusulfuron methyl ester and metsulfuron methyl ester () are sulfonylurea herbicides featuring a triazine ring instead of the thiophene group. These herbicides inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis. Key differences include:
- Substituent Chemistry : The target compound’s 5-ethylthiophene may confer distinct electronic properties compared to triazine rings, altering binding affinity or selectivity.
- Biological Targets : Thiophene sulfonamides are more commonly associated with antimicrobial or anti-inflammatory activity, whereas triazine sulfonamides are specialized for plant enzyme inhibition .
(b) Imidazolidine-Linked Sulfonamides (Pharmaceuticals)
describes sulfonamide derivatives with imidazolidin-2-ylidene and triazine groups. For example, 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide exhibits a hybrid structure combining sulfonamide, triazine, and imidazolidine moieties. Comparisons include:
- Synthetic Routes : Both compounds utilize sulfonamide coupling reactions, but the target compound employs a spiro ring system, which may require specialized cyclization steps (e.g., ketal formation) .
- Bioactivity : Imidazolidine derivatives often target bacterial or fungal pathways, while the spiro ring in the target compound could enhance pharmacokinetic properties like half-life .
Spirocyclic Compounds
(a) Pyrrolidinone Spiro Derivatives
The pyrrolidinone derivative in (6-benzyl-3-(1,4-dioxaspiro[4.5]decan-2-yl)-8,8-dimethyl-1-oxa-2,6-diaza-spiro[4.4]non-2-ene-7,9-dione) shares the 1,4-dioxaspiro[4.5]decane group but replaces the sulfonamide with a pyrrolidinone ring. Key contrasts:
- Hydrogen Bonding: The target compound’s sulfonamide may participate in stronger intermolecular hydrogen bonds compared to the pyrrolidinone’s carbonyl groups, affecting solubility and crystal packing .
- Applications: Pyrrolidinones are common in CNS drugs, whereas sulfonamides have broader therapeutic uses .
(b) Spiro-Containing Amines (Chemical Probes)
details 3-{1,4-dioxaspiro[4.5]decan-2-yl}prop-2-yn-1-amine , a spirocyclic amine used in synthesizing quorum-sensing probes. Differences include:
- Functional Groups : The target compound’s sulfonamide and thiophene groups introduce polarity and aromaticity absent in the alkyne-amine analog.
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Compound Overview
IUPAC Name: N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-ethylthiophene-2-sulfonamide
Molecular Formula: C15H23N1O4S2
Molecular Weight: 341.49 g/mol
The compound features a spirocyclic core combined with a thiophene ring and a sulfonamide group, which are known to confer specific chemical and biological properties.
Synthesis Methods
The synthesis of this compound typically involves several steps:
-
Formation of the Spirocyclic Core:
- The initial step often includes the reaction of 2-acetylcyclohexanone with ethylene glycol under acidic conditions to form the spirocyclic ketal.
-
Introduction of Functional Groups:
- Subsequent reactions introduce the thiophene and sulfonamide functionalities, which may involve nucleophilic substitutions or coupling reactions.
-
Purification:
- The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
This compound exhibits various biological activities primarily through its interactions with specific molecular targets:
- Enzyme Inhibition: The sulfonamide group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their activity.
- Receptor Modulation: Research indicates that compounds with similar structures may act as agonists or antagonists at various receptors, including serotonin receptors (e.g., 5-HT1A) and adrenergic receptors.
Biological Evaluation
Recent studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
These findings suggest that compounds with similar structural motifs may have significant therapeutic potential in pain management and neuroprotection.
Case Study 1: Neuroprotective Activity
A study investigating derivatives of spirocyclic compounds revealed that certain analogs exhibited neuroprotective effects in mouse models. The mechanism was attributed to their ability to penetrate the blood-brain barrier (BBB) and modulate neurotransmitter systems.
Case Study 2: Antimicrobial Properties
Another line of research focused on the antimicrobial properties of sulfonamide-containing compounds. Initial screenings indicated that N-{(1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide could inhibit bacterial growth, warranting further investigation into its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
